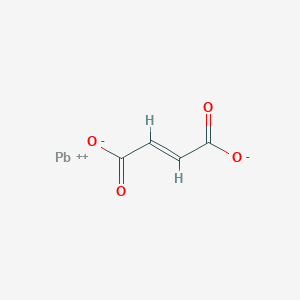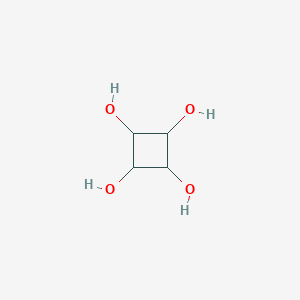
1-异氰基-4-甲氧基苯
描述
Synthesis Analysis
The synthesis of derivatives similar to 1-Isocyano-4-methoxybenzene, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, can be achieved through the Knoevenagel reaction, which involves the condensation of (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde or its derivatives. This method provides access to highly photoluminescent phenylene vinylene oligomers with potential applications in dye and sensor technology (Loewe & Weder, 2002).
Molecular Structure Analysis
The structural analysis of methoxybenzene derivatives, including 1-Isocyano-4-methoxybenzene, reveals that these molecules can adopt planar configurations or exhibit twisting due to steric hindrance. This structural versatility affects their physical and chemical properties, as well as their ability to form hydrogen-bonded dimers and organize into specific packing arrangements in the solid state (Fun et al., 1997).
Chemical Reactions and Properties
1-Isocyano-4-methoxybenzene participates in various chemical reactions, leveraging its isocyano and methoxy functional groups. These reactions include polymerizations, where it can be used to synthesize electronically 'push-pull' substituted poly(p-phenylene vinylene)s, demonstrating its utility in creating materials with specific electronic properties (Lahti et al., 1994).
Physical Properties Analysis
The physical properties of 1-Isocyano-4-methoxybenzene and related compounds can be influenced by their molecular structure. For example, the presence of methoxy groups can affect their photophysical characteristics, as seen in the study of tetramethoxybenzene complexes, where methoxy group rotations have been analyzed through neutron scattering and vibrational spectra to understand their behavior in different states (Pawlukojć et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Isocyano-4-methoxybenzene derivatives, such as their reactivity in electrophilic substitution reactions, highlight the influence of the methoxy group on directing the reaction course and the isocyano group's role in determining the product's electronic characteristics. For instance, the selective electrochemical thiocyanation of methoxybenzene showcases the regioselectivity and chemical versatility of these compounds (Gitkis & Becker, 2006).
科学研究应用
甲氧基苯的电化学硫氰化:一项关于甲氧基苯(苯甲醚)一步电化学硫氰化的研究突出了其高区域和异构选择性,为 1-甲氧基-4-硫氰基苯的合成提供了见解 (Gitkis & Becker, 2006).
谷物中的挥发性甲氧基苯化合物:研究已经鉴定出各种谷物样品中的 20 多种挥发性甲氧基苯化合物,阐明了食品中异味化合物的出现 (Seitz & Ram, 2000).
与甲醇钠反应的动力学:这项研究调查了由 1,2,4-三氯苯和甲醇钠合成的二氯甲氧基苯的合成和动力学,有助于我们理解反应机理 (Wang, Liu, Zhu, & Jing, 2010).
苯甲醚在 Pt/HBeta 催化剂上的转化:使用双功能 Pt/HBeta 催化剂将苯甲醚催化转化为汽油范围分子的研究对生物质木质素转化具有重要意义 (Zhu, Lobban, Mallinson, & Resasco, 2011).
4-甲氧基苯-1,3-邻苯二甲酰胺的抗血小板聚集活性:对 4-甲氧基苯-1,3-邻苯二甲酰胺的合成和抗血小板聚集活性的研究为新型抗血小板药物打开了大门 (Liu, Shi, Zhong, Liu, & Liu, 2012).
甲氧基苯衍生物的结构研究:对各种甲氧基苯结构的研究为晶体学和分子结构分析领域做出了贡献 (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
1-乙基-4-甲氧基苯的氧化:对 1-乙基-4-甲氧基苯自由基链氧化为氢过氧化物的动力学研究突出了其在化学合成中的潜力 (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).
甲氧基苯的气相氧化:这项研究调查了各种甲氧基苯与大气条件下羟基自由基的反应速率,为大气化学提供了见解 (Gibilisco, Barnes, & Wiesen, 2018).
属性
IUPAC Name |
1-isocyano-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQKTRWKZYUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332309 | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-4-methoxybenzene | |
CAS RN |
10349-38-9 | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-isocyano-4-methoxybenzene in the fabrication of molecular electronic devices?
A1: 1-isocyano-4-methoxybenzene acts as a ligand in a gold(I) complex, forming [1-isocyano-4-methoxybenzene]-[4-amino-phenylethynyl]-gold. This complex is a key component in a novel fabrication method for the top contact electrode in molecular electronic devices called the TIDOC (Thermally Induced Decomposition of an Organometallic Compound) method [].
Q2: How does the thermal decomposition of [1-isocyano-4-methoxybenzene]-[4-amino-phenylethynyl]-gold contribute to the device fabrication?
A2: Upon annealing at 100 °C for 2 hours, the gold-carbon bond in the complex cleaves. This leads to the reduction of Au(I) to Au(0), forming metallic gold nanoparticles (GNPs) dispersed on the surface []. This process effectively creates a metal/molecule/GNP sandwich structure, crucial for the functionality of the molecular electronic device.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)








